5-Bromo-3-ethynylpyrazin-2-amine
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Overview
Description
5-Bromo-3-ethynylpyrazin-2-amine is a chemical compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol It is characterized by the presence of a bromine atom at the 5th position, an ethynyl group at the 3rd position, and an amine group at the 2nd position on a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-ethynylpyrazin-2-amine typically involves the bromination of 3-ethynylpyrazin-2-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-ethynylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Coupling Reactions: The ethynyl group can participate in coupling reactions like the Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.
Major Products:
Substitution Reactions: Products include various substituted pyrazines.
Coupling Reactions: Products include extended conjugated systems and heterocyclic compounds.
Scientific Research Applications
5-Bromo-3-ethynylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethynylpyrazin-2-amine is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting key enzymes or binding to receptors involved in disease pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 5-Bromo-3-methylpyrazin-2-amine
- 5-Bromo-3-ethynylpyridine-2-amine
Comparison: 5-Bromo-3-ethynylpyrazin-2-amine is unique due to the presence of both a bromine atom and an ethynyl group on the pyrazine ring, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
5-bromo-3-ethynylpyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c1-2-4-6(8)9-3-5(7)10-4/h1,3H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNRFVADJWPLOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=CN=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671903 |
Source
|
Record name | 5-Bromo-3-ethynylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209289-08-6 |
Source
|
Record name | 5-Bromo-3-ethynylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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